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SGC8158

PRMT7 inhibition histone methylation SAM-competitive inhibitor

SGC8158 is the only validated type III PRMT7 chemical probe with a publicly available co-crystal structure (PDB: 6OGN), >40-fold selectivity across 35 methyltransferases, and a matched inactive control (SGC8158N). For cellular studies, pair with prodrug SGC3027. Unlike pan-PRMT inhibitors, SGC8158 uniquely enables isoform-specific interrogation of PRMT7-mediated HSP70 monomethylation at R469—validated by pharmacological inhibition and PRMT7 knockout models. In MCF7 cells, it induces G1 arrest (IC50 4.16 μM) and synergizes with doxorubicin. Procure the complete SGC8158/SGC8158N/SGC3027 probe set to meet chemical probe validation standards.

Molecular Formula C27H31ClN6O3S
Molecular Weight 555.09
Cat. No. B1193589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGC8158
SynonymsSGC-8158;  SGC 8158;  SGC8158
Molecular FormulaC27H31ClN6O3S
Molecular Weight555.09
Structural Identifiers
SMILESO[C@H]1[C@H](N2C=NC3=C(N)N=CN=C23)O[C@H](CSCCCCNCC4=CC(C5=CC=C(Cl)C=C5)=CC=C4)[C@H]1O
InChIInChI=1S/C27H31ClN6O3S/c28-20-8-6-18(7-9-20)19-5-3-4-17(12-19)13-30-10-1-2-11-38-14-21-23(35)24(36)27(37-21)34-16-33-22-25(29)31-15-32-26(22)34/h3-9,12,15-16,21,23-24,27,30,35-36H,1-2,10-11,13-14H2,(H2,29,31,32)/t21-,23-,24-,27-/m1/s1
InChIKeyUDFJXRJYAZANFF-VBHAUSMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SGC8158 for PRMT7 Inhibition: Chemical Probe Specifications and Procurement Considerations


SGC8158 is the active component of a cell-permeable prodrug (SGC3027) developed as a potent, selective, and SAM-competitive inhibitor of protein arginine methyltransferase 7 (PRMT7) [1]. As a type III PRMT inhibitor, SGC8158 specifically targets the SAM-binding pocket of PRMT7 with low nanomolar potency and exhibits ≥40-fold selectivity against a panel of 35 protein, DNA, and RNA methyltransferases . The compound was developed and characterized by the Structural Genomics Consortium (SGC) as a chemical probe for investigating PRMT7-mediated arginine monomethylation in cellular stress responses and cancer biology [2].

Why Generic PRMT Inhibitors Cannot Substitute for SGC8158 in PRMT7-Targeted Research


Generic substitution of PRMT inhibitors fails for SGC8158 because PRMT family members share overlapping substrate specificities yet possess distinct biological functions; PRMT7 uniquely produces only monomethylarginine (MMA) as a type III enzyme, whereas type I PRMTs (PRMT1/2/3/4/6/8) generate asymmetric dimethylarginine and type II PRMTs (PRMT5/9) generate symmetric dimethylarginine [1]. Pan-PRMT inhibitors or inhibitors targeting other PRMT isoforms (e.g., MS023 targeting PRMT6, MS049 targeting PRMT4/6, EPZ020411 targeting PRMT6) cannot recapitulate PRMT7-specific effects on HSP70 family stress-associated protein methylation [2]. Furthermore, SGC8158 requires the prodrug SGC3027 for cellular permeability due to its physicochemical properties; direct use of SGC8158 without understanding this prodrug relationship results in poor cellular activity and confounded experimental outcomes [3].

SGC8158 Quantitative Evidence: Head-to-Head Potency and Selectivity Benchmarks


Biochemical IC50 of SGC8158 vs. Negative Control SGC8158N on PRMT7 H2B Methylation

SGC8158 inhibits PRMT7-mediated methylation of histone H2B (23-37) peptide with an IC50 of <2.5 nM, whereas the structurally related negative control compound SGC8158N exhibits an IC50 of 14 ± 2 μM [1]. This represents a >5,600-fold difference in potency between the active inhibitor and its matched negative control, establishing SGC8158's high on-target biochemical activity.

PRMT7 inhibition histone methylation SAM-competitive inhibitor biochemical IC50

Selectivity Profile: SGC8158 Across 35 Methyltransferases

SGC8158 was profiled against a comprehensive panel of 35 protein, DNA, and RNA methyltransferases. The compound demonstrated >40-fold selectivity for PRMT7 over all other histone methyltransferases and non-epigenetic targets tested [1]. IC50 values for all non-PRMT7 targets were substantially higher, with no other methyltransferase inhibited below 100 nM. In contrast, pan-PRMT inhibitors or other PRMT family chemical probes (e.g., MS049 inhibits PRMT4 with IC50 = 44 nM and PRMT6 with IC50 = 63 nM; MS023 inhibits PRMT6 with IC50 in low nanomolar range) lack this PRMT7-specific selectivity window [2].

PRMT7 selectivity methyltransferase panel off-target profiling chemical probe validation

Prodrug Strategy: SGC3027 Cellular Conversion to Active SGC8158

SGC8158 itself has limited cell permeability. The prodrug SGC3027 is converted by intracellular reductases to the active component SGC8158 in cells, enabling potent cellular PRMT7 inhibition. In C2C12 mouse myoblast cells, SGC3027 treatment inhibited HSP70 arginine monomethylation with an IC50 of 2.4 ± 0.1 μM (n = 11 across four separate experiments), while the inactive prodrug control SGC3027N showed no significant inhibition (IC50 > 40 μM) [1]. In the biochemical assay using physiological HSPA8 substrate, SGC8158 inhibited PRMT7 methylation with IC50 = 294 ± 26 nM [2].

PRMT7 cellular inhibition prodrug conversion HSP70 methylation C2C12 myoblast cells

Cancer Cell Growth Inhibition: SGC8158 vs. Doxorubicin Combination Synergy

SGC8158 treatment alone inhibits growth of various cancer cell lines with IC50 values ranging from 2 to 9 μM, including multidrug-resistant (MDR) cancer cells [1]. When combined with doxorubicin in MCF7 breast cancer cells, SGC8158 produced a synergistic increase in both DNA damage and cytotoxicity compared to doxorubicin alone [2]. In MCF7 cells specifically, SGC8158 exhibits an IC50 of 4.16 μM as a single agent [3]. This combination effect was validated through siRNA knockdown controls, confirming the effect is PRMT7-dependent rather than off-target.

cancer cell cytotoxicity DNA damage response doxorubicin synergy multidrug-resistant cancer

Structural Basis of Selectivity: SGC8158-PRMT7 Co-Crystal Structure

The co-crystal structure of mouse PRMT7 in complex with SGC8158 (PDB ID: 6OGN, resolution 2.40 Å) reveals that SGC8158 binds to the SAM-binding pocket and induces a conformational rearrangement of the THW motif loop (residues H313 and W314) that is unique to PRMT7 [1]. Structural comparison shows this loop conformation differs substantially from PRMT5 (PDB ID: 5GQB) and PRMT1/2/3/4/6/8 (PDB IDs: 1OR8, 5FUL, 2FYT, 2V74, 4Y30, 5DST), explaining the compound's >40-fold isoform selectivity at the molecular level [2]. This structural information is not available for other reported PRMT7 inhibitors such as DS-437 (a SAM analog).

PRMT7 crystal structure SAM-binding pocket THW motif loop structure-based drug design

SGC8158 Research and Industrial Application Scenarios: Evidence-Based Selection


PRMT7-Specific Target Validation and Chemical Probe Studies

For academic and pharmaceutical researchers requiring isoform-specific interrogation of PRMT7 biology, SGC8158 (with prodrug SGC3027 for cellular studies) provides the only validated chemical probe with demonstrated >40-fold selectivity across 35 methyltransferases and a matched inactive control compound (SGC8158N) for rigorous target validation [1]. This application scenario demands procurement of SGC8158, SGC8158N, and SGC3027/SGC3027N as a complete probe/control set to meet chemical probe validation standards.

HSP70 Stress Response and Proteostasis Investigation

SGC8158 specifically reduces arginine monomethylation of HSP70 family stress-associated proteins, a phenotype validated through both pharmacological inhibition and PRMT7 knockout models [1]. Researchers studying cellular stress responses, heat shock protein regulation, or proteasome inhibitor sensitivity should prioritize SGC8158 due to the established mechanistic link between PRMT7 inhibition, HSP70 hypomethylation at R469, and decreased tolerance for proteostasis perturbations [2].

Breast Cancer DNA Damage Response and Chemotherapy Sensitization Studies

In breast cancer models (MCF7 cells), SGC8158 treatment alone induces G1 cell cycle arrest through p21 stabilization and demonstrates synergistic enhancement of doxorubicin-induced DNA damage and cytotoxicity [1]. For oncology researchers investigating PRMT7 as a therapeutic target or exploring combination strategies with DNA-damaging agents, SGC8158 offers a characterized tool compound with defined IC50 values (MCF7 IC50 = 4.16 μM) and validated mechanistic endpoints including γH2AX foci formation and homologous recombination pathway suppression.

Structure-Based Drug Discovery for Type III PRMT Inhibitors

The publicly available co-crystal structure of SGC8158 bound to mouse PRMT7 (PDB ID: 6OGN, 2.40 Å resolution) provides a high-resolution template for structure-based drug design and computational chemistry campaigns targeting the PRMT7 SAM-binding pocket [1]. Medicinal chemistry teams developing next-generation PRMT7 inhibitors should reference SGC8158 as a benchmark tool compound with defined binding mode, SAR context, and selectivity determinants including the unique THW loop conformational rearrangement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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